4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Molecular Structure Analysis
The molecular structure of “4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is complex, with a pyrazolo[1,5-a]pyrimidine core and additional functional groups attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .科学的研究の応用
Cancer Metastasis Suppression
4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine: (referred to as DMH1) has been investigated for its impact on cancer metastasis. In particular, it targets hypoxia-inducible factor-1α (HIF-1α), a key regulator of gene expression under low oxygen conditions. Studies have shown that DMH1 inhibits migration of colorectal cancer cells (CT-26) by downregulating HIF-1α and suppressing lactate excretion via the HIF-1α/MCT-4 signaling pathway . This suggests its potential as a therapeutic agent for managing tumor migration.
Fluorescent Biomarkers
Pyrazolo[1,5-a]pyrimidines (PPs) like DMH1 exhibit fluorescence properties. Recent research has highlighted their versatility as lipid droplet biomarkers. For instance, they can differentiate between cancer cells (HeLa) and normal cells (L929) based on their photophysical characteristics. This makes PPs valuable tools for cellular imaging and diagnostics .
Optical Applications
PPs, including DMH1, offer advantages in optical applications. Their small size, efficient synthetic methods, and tunable photophysical properties make them attractive for designing fluorescent probes, sensors, and imaging agents. Researchers have explored their potential in various contexts, including bioimaging and drug delivery .
Bone Morphogenetic Protein (BMP) Inhibition
DMH1 is a BMP antagonist. Although it does not significantly inhibit transforming growth factor-β (TGF-β) receptors, it has demonstrated efficacy in reducing tumor growth in mouse models. Its selective action on BMP signaling pathways makes it a promising candidate for therapeutic interventions .
Anticancer Drug Development
Given its impact on HIF-1α and tumor migration, DMH1 may serve as a foundation for developing novel anticancer drugs. Researchers continue to explore its potential in preclinical studies and evaluate its safety and efficacy profiles .
Chemical Biology Research
The unique structure of DMH1, with its pyrazolo[1,5-a]pyrimidine core, provides an interesting platform for chemical biology investigations. Scientists study its interactions with cellular components, signaling pathways, and protein targets to unravel its mechanisms of action and identify new therapeutic avenues .
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s IC50 values range from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating potent activity
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs)
特性
IUPAC Name |
4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-2-22-26-4-3-19-18(15(1)26)25-7-5-23(6-8-25)16-13-17(21-14-20-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQUAPBCBQILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。